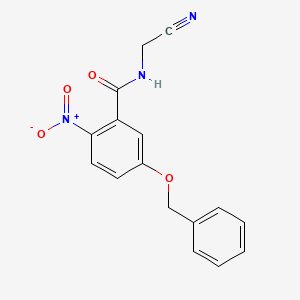![molecular formula C13H14ClNO3 B2485366 [2-(3-Chlorophenyl)morpholin-4-yl]-(oxiran-2-yl)methanone CAS No. 2411295-80-0](/img/structure/B2485366.png)
[2-(3-Chlorophenyl)morpholin-4-yl]-(oxiran-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(3-Chlorophenyl)morpholin-4-yl]-(oxiran-2-yl)methanone, also known as CPMM, is a chemical compound that has been of interest to researchers due to its potential applications in scientific research. CPMM is a synthetic compound that can be used to study the mechanism of action of various biological processes.
Mecanismo De Acción
The mechanism of action of [2-(3-Chlorophenyl)morpholin-4-yl]-(oxiran-2-yl)methanone is not fully understood. However, it is believed that [2-(3-Chlorophenyl)morpholin-4-yl]-(oxiran-2-yl)methanone binds to the active site of the enzyme and inhibits its activity. [2-(3-Chlorophenyl)morpholin-4-yl]-(oxiran-2-yl)methanone may also interact with other proteins or molecules in the cell to produce its effects.
Biochemical and Physiological Effects:
[2-(3-Chlorophenyl)morpholin-4-yl]-(oxiran-2-yl)methanone has been shown to have several biochemical and physiological effects. [2-(3-Chlorophenyl)morpholin-4-yl]-(oxiran-2-yl)methanone has been shown to inhibit the activity of enzymes involved in the breakdown of neurotransmitters and the production of inflammatory mediators. [2-(3-Chlorophenyl)morpholin-4-yl]-(oxiran-2-yl)methanone has also been shown to have antioxidant properties and may protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[2-(3-Chlorophenyl)morpholin-4-yl]-(oxiran-2-yl)methanone has several advantages for use in lab experiments. [2-(3-Chlorophenyl)morpholin-4-yl]-(oxiran-2-yl)methanone is a synthetic compound that can be easily produced in large quantities. [2-(3-Chlorophenyl)morpholin-4-yl]-(oxiran-2-yl)methanone is also stable and can be stored for long periods of time. However, [2-(3-Chlorophenyl)morpholin-4-yl]-(oxiran-2-yl)methanone has some limitations for lab experiments. [2-(3-Chlorophenyl)morpholin-4-yl]-(oxiran-2-yl)methanone is a relatively new compound, and its effects on biological systems are not fully understood. [2-(3-Chlorophenyl)morpholin-4-yl]-(oxiran-2-yl)methanone may also have off-target effects that could complicate experimental results.
Direcciones Futuras
For research on [2-(3-Chlorophenyl)morpholin-4-yl]-(oxiran-2-yl)methanone include studying its effects on different biological systems and pathways, developing more potent and selective inhibitors, and exploring its potential applications in drug development.
Métodos De Síntesis
The synthesis of [2-(3-Chlorophenyl)morpholin-4-yl]-(oxiran-2-yl)methanone involves the reaction between 2-(3-chlorophenyl)morpholine and epichlorohydrin in the presence of a base catalyst. The reaction proceeds through an epoxide intermediate and yields [2-(3-Chlorophenyl)morpholin-4-yl]-(oxiran-2-yl)methanone as the final product. The purity of [2-(3-Chlorophenyl)morpholin-4-yl]-(oxiran-2-yl)methanone can be improved by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
[2-(3-Chlorophenyl)morpholin-4-yl]-(oxiran-2-yl)methanone has been used in several scientific research studies due to its potential to inhibit certain biological processes. [2-(3-Chlorophenyl)morpholin-4-yl]-(oxiran-2-yl)methanone has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. [2-(3-Chlorophenyl)morpholin-4-yl]-(oxiran-2-yl)methanone has also been shown to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory mediators.
Propiedades
IUPAC Name |
[2-(3-chlorophenyl)morpholin-4-yl]-(oxiran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO3/c14-10-3-1-2-9(6-10)11-7-15(4-5-17-11)13(16)12-8-18-12/h1-3,6,11-12H,4-5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXLABCYQXBXKAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C2CO2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(6-phenoxypyrimidin-4-yl)-N-[2-(trifluoromethyl)benzyl]piperidine-4-carboxamide](/img/structure/B2485284.png)
![ethyl 4-[2-(4-butylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2485285.png)
![(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2485287.png)


![3-(furan-2-ylmethyl)-10-methyl-2-(4-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2485294.png)
![1-[3-(4-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2485295.png)
![N-[2-[(4-tert-butylphenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]benzamide](/img/structure/B2485296.png)
![2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]-N-(propan-2-yl)acetamide](/img/structure/B2485297.png)
![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methoxybenzyl)acetamide](/img/structure/B2485300.png)
![2-[(1E)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide](/img/structure/B2485302.png)

